Documented CNS Pharmacological Activity: 3-Propyl-2-hexanol vs. All C₉ Alcohol Comparators
Patent GB 1,384,442 (equivalent AU 5718373A, filed 1973) explicitly discloses that 3-propyl-2-hexanols possess anti-depressant, tranquilizing, and sedating properties, and form pharmaceutical compositions suitable for oral, parenteral, or rectal administration [1]. This pharmacological claim is structurally specific to the 3-propyl-2-hexanol scaffold within the claimed class of 1-alkyl-2-propyl-pentanols. By contrast, no comparable CNS-activity patent or peer-reviewed pharmacological dataset exists for 2-nonanol (CAS 628-99-9), 2-methyl-2-octanol (CAS 628-44-4), 3-methyl-3-octanol, or 1-nonanol (CAS 143-08-8).
| Evidence Dimension | Documented CNS pharmacological activity (anti-depressant, tranquilizing, sedating) |
|---|---|
| Target Compound Data | Claimed anti-depressant, tranquilizing, and sedating activity in patent GB 1,384,442 (1973) |
| Comparator Or Baseline | 2-Nonanol, 2-methyl-2-octanol, 3-methyl-3-octanol, 1-nonanol: No CNS pharmacological patent or primary literature claim identified |
| Quantified Difference | Presence vs. absence of patent-backed CNS pharmacological claim |
| Conditions | Patent specification (in vivo pharmacological expectation); no quantitative IC₅₀ or ED₅₀ data provided in the patent |
Why This Matters
For R&D programs exploring CNS-active small-molecule leads or procuring intermediates for neuropharmacological derivatization, 3-propyl-2-hexanol offers a patent-precedented starting scaffold that no other C₉ alcohol comparator provides.
- [1] Benoit-Guyod, M.P.; Boucherle, A.L.; Eymard, P.L.; Benoit-Guyod, J.L.A. Pentanol Derivatives. GB Patent 1,384,442 (AU5718373A), filed June 21, 1973, published February 19, 1975. Assignee: LABAZ. View Source
